![molecular formula C18H20N2O7 B2771219 ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 732999-06-3](/img/structure/B2771219.png)
ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C18H20N2O7 and its molecular weight is 376.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with various substituents that contribute to its biological activity. Its structural formula can be represented as follows:
1. Antiviral Activity
Research has indicated that pyrimidine derivatives exhibit significant antiviral properties. In particular, compounds similar to this compound have shown efficacy against HIV-1. A study reported EC50 values ranging from 90 to 155 µM for related pyridopyrimidine derivatives, suggesting potential for development into anti-HIV agents .
2. Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer properties. A series of substituted dihydropyrimidines demonstrated promising cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds exhibited IC50 values less than 10 µM against human melanoma cells (UACC-62) and breast cancer cells (MCF-7) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
DHPM7 | MCF-7 | <10 |
DHPM8 | UACC-62 | <10 |
3. Anti-inflammatory Activity
Pyrimidines have been noted for their anti-inflammatory effects as well. This compound has potential in inhibiting inflammatory mediators such as COX enzymes. Studies have shown that related compounds significantly decreased COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy
In a comparative study on pyridopyrimidine derivatives, compound 5j was highlighted for its strong interaction with HIV integrase, indicating a mechanism of action that could be applicable to this compound .
Case Study 2: Anticancer Screening
A systematic screening of dihydropyrimidine derivatives revealed that modifications at specific positions significantly enhance anticancer activity. For instance, the introduction of electron-withdrawing groups improved cytotoxicity against various cancer cell lines .
Case Study 3: Anti-inflammatory Mechanism
Research on the anti-inflammatory properties of pyrimidines demonstrated that certain derivatives effectively reduced the expression of iNOS and COX enzymes in vitro, providing insights into the potential therapeutic applications of this compound in inflammatory diseases .
科学的研究の応用
1. Antiviral Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antiviral properties. For instance, related compounds have shown efficacy against HIV-1, with effective concentrations (EC50) ranging between 90 to 155 µM. The mechanism involves interaction with viral enzymes crucial for replication.
2. Anticancer Activity
Pyrimidine derivatives are recognized for their anticancer potential. Studies have demonstrated that this compound can induce cytotoxic effects against various cancer cell lines. For example, related dihydropyrimidines have shown IC50 values of less than 10 µM against human melanoma (UACC-62) and breast cancer (MCF-7) cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
DHPM7 | MCF-7 | <10 |
DHPM8 | UACC-62 | <10 |
3. Anti-inflammatory Activity
The compound is also noted for its anti-inflammatory effects. It has been shown to inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes. Studies report that similar compounds significantly reduced COX-2 activity with IC50 values comparable to established anti-inflammatory drugs.
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy
A comparative study on pyridopyrimidine derivatives highlighted one compound's strong interaction with HIV integrase, suggesting that modifications similar to those found in ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate could enhance antiviral activity.
Case Study 2: Anticancer Screening
A systematic screening of dihydropyrimidine derivatives revealed that specific structural modifications could significantly enhance anticancer activity. The introduction of electron-withdrawing groups was found to improve cytotoxicity against various cancer cell lines.
Case Study 3: Anti-inflammatory Mechanism
Research on the anti-inflammatory properties of pyrimidines indicated that certain derivatives effectively reduced the expression of inducible nitric oxide synthase (iNOS) and COX enzymes in vitro, providing insights into the therapeutic applications of this compound in treating inflammatory diseases.
特性
IUPAC Name |
ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7/c1-3-25-17(23)16-11(2)19-18(24)20-13(16)9-27-15(22)10-26-14-7-5-4-6-12(14)8-21/h4-8,11H,3,9-10H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMSPHCADOHQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)COC(=O)COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85271277 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。